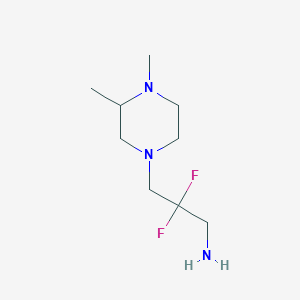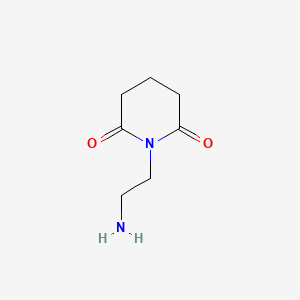
1-(2-Aminoethyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)piperidine-2,6-dione is a heterocyclic organic compound with the molecular formula C7H12N2O2. It is characterized by a piperidine ring substituted with an aminoethyl group and two keto groups at positions 2 and 6.
Preparation Methods
The synthesis of 1-(2-Aminoethyl)piperidine-2,6-dione can be achieved through several routes. One common method involves the Michael addition of an aminoethyl group to a piperidine-2,6-dione precursor. This reaction typically uses potassium tert-butoxide as a promoter and proceeds via intramolecular nucleophilic substitution . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Aminoethyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Aminoethyl)piperidine-2,6-dione has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The keto groups may also participate in coordination with metal ions, affecting enzymatic functions and signaling pathways .
Comparison with Similar Compounds
1-(2-Aminoethyl)piperidine-2,6-dione can be compared with other piperidine derivatives, such as:
1-(2-Aminoethyl)piperidine: Lacks the keto groups, making it less reactive in certain chemical reactions.
Piperidine-2,6-dione: Lacks the aminoethyl group, limiting its biological activity.
N-(2-Aminoethyl)piperidine: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-(2-aminoethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C7H12N2O2/c8-4-5-9-6(10)2-1-3-7(9)11/h1-5,8H2 |
InChI Key |
GXXQUVNUDNVVLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



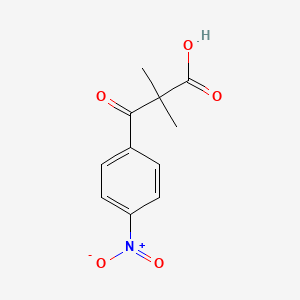
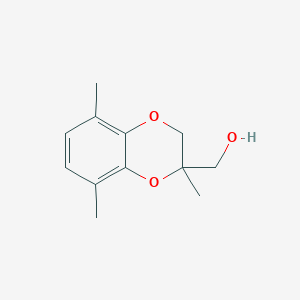
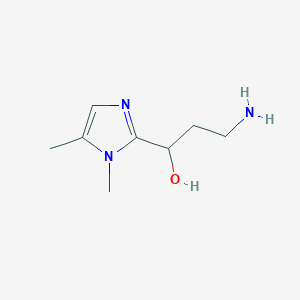
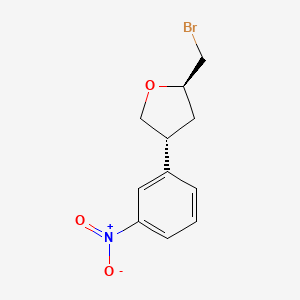

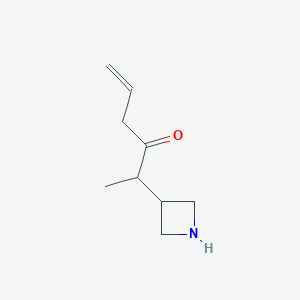

![[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)

![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid](/img/structure/B13200406.png)

![2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13200421.png)
